TAS4464

NAE inhibition enzymatic IC50 neddylation pathway

TAS4464 (CAS 1848959-10-3) is a covalent, mechanism-based inhibitor of the NEDD8-activating enzyme (NAE), the essential E1 enzyme of the neddylation pathway that controls cullin-RING ubiquitin ligase (CRL) activity. Unlike multi-target E1 inhibitors or proteasome inhibitors, TAS4464 selectively blocks NAE with an IC50 of 0.955 nM and exhibits >400-fold selectivity over the related E1 enzymes UAE and SAE.

Molecular Formula C21H23FN6O6S
Molecular Weight 506.5 g/mol
CAS No. 1848959-10-3
Cat. No. B15615864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTAS4464
CAS1848959-10-3
Molecular FormulaC21H23FN6O6S
Molecular Weight506.5 g/mol
Structural Identifiers
InChIInChI=1S/C21H23FN6O6S/c1-2-33-14-5-3-4-13(22)12(14)7-6-11-9-28(20-16(11)19(23)25-10-26-20)21-18(30)17(29)15(34-21)8-27-35(24,31)32/h3-5,9-10,15,17-18,21,27,29-30H,2,8H2,1H3,(H2,23,25,26)(H2,24,31,32)/t15-,17-,18-,21-/m1/s1
InChIKeyTZTRUHFXPVXWRD-QTQZEZTPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





TAS4464 (CAS 1848959-10-3) – Potent and Selective NEDD8-Activating Enzyme Inhibitor for Targeted Cancer Research


TAS4464 (CAS 1848959-10-3) is a covalent, mechanism-based inhibitor of the NEDD8-activating enzyme (NAE), the essential E1 enzyme of the neddylation pathway that controls cullin-RING ubiquitin ligase (CRL) activity. Unlike multi-target E1 inhibitors or proteasome inhibitors, TAS4464 selectively blocks NAE with an IC50 of 0.955 nM and exhibits >400-fold selectivity over the related E1 enzymes UAE and SAE [1]. First described by Taiho Pharmaceutical, TAS4464 has been characterized as the most potent NAE inhibitor reported to date, demonstrating sustained target inhibition and antitumor activity across diverse preclinical cancer models including both hematologic and solid tumors [1][2].

Why TAS4464 Cannot Be Substituted with Other NAE Inhibitors or Proteasome Inhibitors in Preclinical Studies


NAE inhibitors and proteasome inhibitors that target the ubiquitin-proteasome system are not functionally interchangeable. TAS4464 exhibits an IC50 of 0.955 nM against NAE, which is approximately 4-fold more potent than the first-generation NAE inhibitor pevonedistat (MLN4924, IC50 = 4 nM) in enzymatic assays [1]. Critically, TAS4464 demonstrates >400-fold selectivity for NAE over the other E1 enzymes UAE and SAE, whereas MLN4924 shows less pronounced selectivity and some multi-E1 inhibitors such as Compound 1 inhibit NAE, UAE, and SAE equipotently (IC50 = 5 nM each) [1][2]. Substituting TAS4464 with MLN4924 would introduce confounds from carbonic anhydrase II (CAII) inhibition — TAS4464 inhibits CAII with an IC50 of 0.73 μM, a level lower than that of MLN4924, whose CAII off-target activity has complicated clinical interpretation . Furthermore, in vivo, TAS4464 achieves superior antitumor activity compared to bortezomib in multiple myeloma xenograft models through distinct NF-κB pathway suppression involving both the canonical p65 and non-canonical RelB subunits, whereas bortezomib affects only RelB [3]. These quantitative pharmacological differences mean that potency, selectivity, off-target profile, and downstream pathway engagement cannot be assumed when switching between agents.

Quantitative Differentiation of TAS4464 Against Key Comparators – Head-to-Head and Cross-Study Evidence


4-Fold Greater Enzymatic Potency Against NAE Compared to Pevonedistat (MLN4924)

In a direct head-to-head enzymatic assay, TAS4464 inhibited NEDD8-activating enzyme with an IC50 of 0.955 nM, compared to 4 nM for pevonedistat (MLN4924), representing an approximately 4.2-fold greater potency for TAS4464 [1]. This comparison was conducted under identical assay conditions in the same study, ruling out inter-laboratory variability.

NAE inhibition enzymatic IC50 neddylation pathway

>400-Fold Selectivity for NAE Over UAE and SAE – Cleaner E1 Target Engagement

TAS4464 exhibits >400-fold selectivity for NAE over both UAE and SAE, the two other E1 enzymes in the ubiquitin-like conjugation cascade. By contrast, the comparator Compound 1 (a non-selective E1 inhibitor) inhibits NAE, UAE, and SAE with equipotent IC50 values of 5 nM each [1]. MLN4924, while selective for NAE, does not achieve the >400-fold differential demonstrated by TAS4464, as its broader selectivity window is less rigorously quantified in published reports.

E1 enzyme selectivity UAE SAE target specificity

Superior Antitumor Efficacy vs. Bortezomib in Multiple Myeloma Xenografts with Distinct NF-κB Pathway Suppression

In an in vivo MM.1S human multiple myeloma xenograft model, TAS4464 displayed superior antitumor activity compared to the proteasome inhibitor bortezomib, with evidence of cullin neddylation inhibition and caspase cleavage induction in tumors [1]. Mechanistically, TAS4464 suppressed both the canonical (p65) and non-canonical (RelB) NF-κB subunits, whereas bortezomib only affected RelB activity [1]. Additionally, TAS4464 synergistically enhanced the antitumor activities of standard-of-care agents including bortezomib, lenalidomide/dexamethasone, daratumumab, and elotuzumab in the same MM model [1].

multiple myeloma xenograft NF-κB apoptosis

Sustained Target Inhibition Enabling Weekly or Bi-Weekly Dosing in Xenograft Models

In human tumor xenograft mouse models, TAS4464 administered weekly or twice weekly produced prominent antitumor activity across multiple hematologic and solid tumor types without marked body weight loss, indicating prolonged target inhibition [1]. Pharmacokinetic/pharmacodynamic analysis in GRANTA-519 (mantle cell lymphoma) and SU-CCS-1 (clear cell sarcoma) xenografts confirmed sustained suppression of cullin neddylation after a single intravenous dose of 100 mg/kg [2]. This contrasts with MLN4924, which in comparative preclinical studies typically requires more frequent dosing (e.g., daily or twice-daily schedules) to maintain target suppression [1].

pharmacodynamics target engagement sustained inhibition dosing schedule

Wider Preclinical Therapeutic Index Than MLN4924 and Absence of CAII-Mediated Off-Target Activity

TAS4464 has been reported to possess a wider preclinical therapeutic index than MLN4924 [1]. A contributing factor is the differential off-target profile against carbonic anhydrase II (CAII). TAS4464 inhibits CAII with an IC50 of 0.73 μM, representing a >760-fold window over its NAE IC50. In contrast, MLN4924 exhibits more potent CAII inhibition (lower IC50), which has been linked to dose-limiting toxicities in clinical settings and complicates interpretation of in vivo phenotypes . The wider therapeutic index of TAS4464 has been corroborated by a lack of marked body weight loss in xenograft efficacy studies at active doses [2].

therapeutic index carbonic anhydrase II off-target safety margin

Optimal Preclinical and Translational Use Cases for TAS4464 Based on Quantitative Differentiation Evidence


Head-to-Head Mechanistic Comparison Studies of NAE vs. Proteasome Inhibition in Multiple Myeloma

Investigators seeking to dissect the differential contribution of neddylation pathway inhibition versus direct proteasome blockade in multiple myeloma should select TAS4464 over bortezomib. TAS4464 uniquely suppresses both p65 and RelB NF-κB subunits, whereas bortezomib only affects RelB, enabling clearer interpretation of canonical vs. non-canonical NF-κB signaling contributions to MM pathogenesis [1]. The synergism between TAS4464 and standard MM agents (bortezomib, lenalidomide/dexamethasone, daratumumab, elotuzumab) also makes it the preferred NAE inhibitor for combination therapy studies in MM xenograft models [1].

High-Selectivity Neddylation Pathway Studies Requiring Minimal UAE/SAE Crosstalk

For experiments designed to isolate the role of the neddylation/neddylation pathway in cellular processes, TAS4464 is the reagent of choice due to its >400-fold selectivity for NAE over UAE and SAE. Non-selective E1 inhibitors (e.g., Compound 1, which equipotently inhibits NAE, UAE, and SAE at IC50 = 5 nM) confound results by simultaneously disrupting ubiquitination and sumoylation [2]. TAS4464's clean selectivity profile ensures that observed phenotypes can be confidently attributed to CRL substrate accumulation and neddylation blockade.

In Vivo Efficacy Studies Requiring Infrequent Dosing Schedules in Xenograft Models

Preclinical pharmacology teams conducting mouse xenograft studies with logistical constraints on dosing frequency should consider TAS4464, which demonstrates sustained target inhibition enabling weekly or bi-weekly administration. This contrasts with MLN4924, which typically requires daily or twice-daily dosing to maintain comparable target suppression [3][4]. The prolonged pharmacodynamic effect of TAS4464 reduces animal handling, compound consumption, and experimental variability associated with frequent dosing.

Translational Oncology Studies Evaluating NAE Inhibition with Reduced CAII Off-Target Liability

For translational research programs that aim to correlate NAE pathway inhibition with tumor response without confounding CAII-mediated toxicities, TAS4464 offers a quantifiable advantage. TAS4464 inhibits CAII with an IC50 of 0.73 μM, providing a >760-fold selectivity window over NAE, whereas MLN4924's stronger CAII inhibition has been associated with dose-limiting toxicities in clinical trials [5]. This makes TAS4464 the more appropriate tool compound for pharmacokinetic/pharmacodynamic studies where off-target carbonic anhydrase effects could mask or confound NAE-specific pharmacodynamic biomarkers.

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